Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] It is classified as a non-peptide, small molecule drug. [, ] Relugolix plays a significant role in scientific research by serving as a valuable tool for studying the effects of GnRH receptor antagonism in various biological processes. [, , , , , , , , , , , , , , , , , , , ]
Relugolix acts as a GnRH receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] By binding to and blocking GnRH receptors, it prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [, , ] This suppression of LH and FSH leads to a decrease in testosterone production in men and estrogen production in women. [, , ]
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0